1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea

Physicochemical profiling Drug-likeness Permeability

1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea is a tri-substituted urea incorporating a benzothiazole heterocycle, an N-benzyl group, and an N′-phenyl substituent. With a molecular weight of 359.4 Da and a computed XLogP3 of 5.0, it occupies a moderately lipophilic chemical space distinct from simpler 1-(benzothiazol-2-yl)-3-phenylurea analogs that lack the N-benzyl group.

Molecular Formula C21H17N3OS
Molecular Weight 359.45
CAS No. 331244-36-1
Cat. No. B2898778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea
CAS331244-36-1
Molecular FormulaC21H17N3OS
Molecular Weight359.45
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C21H17N3OS/c25-20(22-17-11-5-2-6-12-17)24(15-16-9-3-1-4-10-16)21-23-18-13-7-8-14-19(18)26-21/h1-14H,15H2,(H,22,25)
InChIKeyQZBOVIQYHULBBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea (CAS 331244-36-1) – Compound Identity and Sourcing Context


1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea is a tri-substituted urea incorporating a benzothiazole heterocycle, an N-benzyl group, and an N′-phenyl substituent [1]. With a molecular weight of 359.4 Da and a computed XLogP3 of 5.0, it occupies a moderately lipophilic chemical space distinct from simpler 1-(benzothiazol-2-yl)-3-phenylurea analogs that lack the N-benzyl group [1]. The compound is catalogued under PubChem CID 2049600 and is commercially available from screening-compound suppliers (e.g., Life Chemicals F1571-0002), indicating its primary current use as a research tool and medicinal-chemistry starting point rather than a fully characterized therapeutic [2].

Why 1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea Cannot Be Interchanged with Common Benzothiazolyl-Urea Analogs


The N-benzyl substitution on the urea nitrogen adjacent to the benzothiazole ring is the critical structural discriminator that prevents simple interchange with 1-(benzothiazol-2-yl)-3-phenylurea or its methoxy‑congeners [1]. This benzyl group increases both steric bulk and lipophilicity (computed XLogP3 = 5.0 versus ~3.2 for the non‑benzylated analog), which can fundamentally alter target‑binding kinetics, metabolic stability, and off‑target profiles [1][2]. In the benzothiazolyl‑urea class, even subtle N‑substitution changes have been shown to toggle activity between CK1 inhibition, ABAD inhibition, and dual CK1/ABAD inhibition in the low‑micromolar range, demonstrating that activity is exquisitely sensitive to the urea‑substitution pattern [3]. Consequently, generic procurement of a “benzothiazolyl‑phenylurea” without verifying the N‑benzyl moiety risks selecting a compound with an entirely different biological fingerprint.

Quantitative Differentiation Evidence for 1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea vs. Closest Analogs


N-Benzyl Substitution Elevates Lipophilicity by ~1.8 log Units vs. the Non-Benzylated Parent Scaffold

The computed partition coefficient (XLogP3) of 1-(1,3-benzothiazol-2-yl)-1-benzyl-3-phenylurea is 5.0, compared with ~3.2 for 1-(1,3-benzothiazol-2-yl)-3-phenylurea (PubChem CID 667408), a difference of approximately +1.8 log units [1]. This shift moves the compound from a borderline CNS‑drug-like space (XLogP 3.2) into a distinctly more lipophilic region that may favour membrane partitioning and protein‑binding but also increases the risk of metabolic liability [2].

Physicochemical profiling Drug-likeness Permeability

N-Benzyl Group Introduces an Additional Rotatable Bond and Increases Molecular Complexity vs. the Core Benzothiazolyl-Phenylurea

The target compound contains 4 rotatable bonds and a complexity score of 462, compared with 2 rotatable bonds and a complexity score of ~290 for 1-(1,3-benzothiazol-2-yl)-3-phenylurea [1]. The extra rotatable bond (the N‑CH₂–Ph linkage) and higher atom count (26 vs. 19 heavy atoms) increase conformational flexibility and synthetic step‑count, making the compound a more advanced intermediate for structure‑activity relationship (SAR) exploration [1].

Molecular complexity Synthetic tractability Scaffold diversity

Benzothiazolyl-3-Phenylurea Scaffold Demonstrates Submicromolar CK1 Inhibition, but Activity Is Abolished or Shifted by Urea N-Substitution

In the 2018 study by Benek et al., several 1-(benzo[d]thiazol-2-yl)-3-phenylurea derivatives exhibited submicromolar IC₅₀ values against casein kinase 1 (CK1), with select compounds achieving IC₅₀ values in the 0.3–0.9 µM range [1]. Critically, the study demonstrated that structurally analogous N-(benzothiazol-2-yl)-2-phenylacetamides are also potent CK1 inhibitors, but the urea vs. acetamide linker and the specific N-substitution pattern dictate whether a compound inhibits CK1 alone, ABAD alone, or both targets concurrently [1]. Because 1-(1,3-benzothiazol-2-yl)-1-benzyl-3-phenylurea carries a benzyl group on the urea nitrogen—an architectural feature absent from all compounds in the Benek et al. series—its CK1/ABAD activity profile is expected to differ substantially from the published data, making direct potency extrapolation unreliable [1].

CK1 inhibition Kinase selectivity Alzheimer's disease

Anti-Invasion Activity of Substituted Benzothiazolyl-3-Phenylureas Suggests Scaffold Plasticity for Non-Kinase Targets

A 2025 ACS poster presentation reported that substituted 1-(benzo[d]thiazol-2-yl)-3-phenylurea derivatives inhibit metastatic breast cancer cell invasion in vitro, with the lead compound SFG412 achieving a fold‑change in invasion of 0.93 ± 0.10 compared with 1.00 ± 0.10 for the reference inhibitor PDZ1i (i.e., equivalent anti‑invasion potency) [1]. The scaffold was designed to target the PDZ domains of MDA‑9/Syntenin‑1. While the specific N‑benzyl derivative was not among the reported compounds, the data establish that the benzothiazolyl‑phenylurea scaffold can be redirected from CNS kinases to oncology‑relevant protein–protein interaction targets through appropriate substitution, and the N‑benzyl group represents a vector for further PDZ‑domain optimization [1].

Anti-metastatic PDZ domain inhibition Cancer invasion

N-Heterocyclic Urea Patent Precedent Establishes Broad Immune-Regulatory Activity for the Benzothiazolyl-Urea Class

U.S. Patent 4,208,419 (filed 1978) explicitly claims N‑(2‑benzothiazolyl)‑N′‑phenyl ureas and closely related analogs as immune regulatory agents, demonstrating utility in suppressing immune responses in mammalian models [1]. The patent discloses N‑(2‑benzothiazolyl)‑N′‑phenyl urea itself as an active compound, alongside 4‑methyl and 5‑methoxy benzothiazole analogs, and establishes that the urea linkage is essential for immune‑modulatory activity [1]. 1‑(1,3‑Benzothiazol‑2‑yl)‑1‑benzyl‑3‑phenylurea, bearing an additional N‑benzyl group, falls within the broader Markush scope of N‑heterocyclic ureas claimed in this patent family, and its structural differentiation (N‑benzyl vs. N‑unsubstituted) offers a potential avenue for improved potency or altered immune‑cell selectivity relative to the simpler patent exemplars [1].

Immune regulation Patent precedent Transplant medicine

Benzothiazole Urea/Thiourea Derivatives Exhibit Vasorelaxant Activity with Substitution-Dependent Potency

Harrouche et al. (2016) evaluated a series of benzothiazole and tetrahydrobenzothiazole derivatives bearing urea or thiourea moieties for vasorelaxant activity on rat aortic rings and for inhibition of insulin release from pancreatic islets [1]. The study demonstrated that the urea vs. thiourea linker and the nature of the benzothiazole substituent strongly modulate both vasorelaxant potency (EC₅₀ values ranging from 5 to >100 µM) and the degree of insulin‑release inhibition [1]. Although 1-(1,3-benzothiazol-2-yl)-1-benzyl-3-phenylurea was not tested in this series, the N‑benzyl‑N′‑phenyl substitution pattern is architecturally distinct from any compound in the Harrouche et al. set (which focused on 2‑aminobenzothiazole‑derived ureas), suggesting a different vascular‑activity profile that warrants independent characterization [1].

Vasorelaxant Insulin secretion Cardiovascular

Where 1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea Delivers the Strongest Research and Procurement Value


Kinase-Focused Screening Libraries for CNS and Oncology Targets

Given that the benzothiazolyl-urea core is a validated kinase-inhibitor scaffold with submicromolar CK1 activity, 1-(1,3-benzothiazol-2-yl)-1-benzyl-3-phenylurea offers a distinct N‑benzyl substitution vector that is absent from published CK1/ABAD inhibitor series [1]. Procurement for kinase‑profiling panels or fragment‑elaboration campaigns is indicated where the goal is to explore the SAR of the urea‑nitrogen substituent on CK1δ/ε or GSK‑3β selectivity [1][2].

Anti-Metastatic Drug Discovery Leveraging PDZ-Domain Inhibition

The recent validation of 1-(benzo[d]thiazol-2-yl)-3-phenylureas as MDA‑9/Syntenin‑1 PDZ‑domain inhibitors with equipotent anti‑invasion activity to PDZ1i (fold‑change 0.93 vs. 1.00) positions the N‑benzyl analog as an attractive follow‑up compound for medicinal‑chemistry optimization [1]. Researchers focused on protein–protein interaction inhibitors in metastatic breast cancer should screen this compound to determine whether the N‑benzyl group enhances PDZ‑binding affinity or selectivity over the reference inhibitors [1].

Immune‑Modulatory Profiling in Transplant and Autoimmune Models

The patent precedent established by US 4,208,419 confirms that N‑(2‑benzothiazolyl)‑N′‑phenyl ureas possess immune‑suppressive activity in mammals [1]. 1‑(1,3‑Benzothiazol‑2‑yl)‑1‑benzyl‑3‑phenylurea, as a structurally differentiated analog within this patent class, should be prioritized for immune‑cell proliferation assays (e.g., mixed lymphocyte reaction, T‑cell activation) where the N‑benzyl modification may translate into improved therapeutic index relative to the unsubstituted parent [1].

Vascular and Metabolic Pharmacology: Vasorelaxation and Insulin‑Secretion Studies

Benzothiazolyl‑ureas have demonstrated vasorelaxant EC₅₀ values as low as 5 µM in rat aortic ring assays, with the urea linker proving critical for activity [1]. The N‑benzyl‑N′‑phenyl substitution pattern constitutes an unexplored chemical space within this pharmacophore class. Procurement for ex vivo vascular‑reactivity studies or glucose‑stimulated insulin‑secretion assays in isolated pancreatic islets is recommended to determine whether the N‑benzyl group enhances tissue‑specific potency or reduces off‑target effects on insulin release [1].

Quote Request

Request a Quote for 1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.